molecular formula C24H23N5O4 B2511287 methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate CAS No. 942009-48-5

methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate

Cat. No.: B2511287
CAS No.: 942009-48-5
M. Wt: 445.479
InChI Key: AXCCZKHJSRWHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazin core. This scaffold is substituted with a 3,4-dimethylphenyl group at position 1, a methyl group at position 4, and a 7-oxo moiety. The acetamido linker connects the core to a methyl benzoate group at position 4 of the benzene ring.

Properties

IUPAC Name

methyl 4-[[2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c1-14-5-10-19(11-15(14)2)29-22-20(12-25-29)16(3)27-28(23(22)31)13-21(30)26-18-8-6-17(7-9-18)24(32)33-4/h5-12H,13H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCCZKHJSRWHEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Pyrazolo[3,4-d]pyridazine core : Known for its diverse pharmacological properties.
  • Dimethylphenyl group : Potentially enhances lipophilicity and biological interactions.
  • Acetamido and benzoate moieties : These groups may influence solubility and receptor binding.

The molecular formula of the compound is C22H25N5O3C_{22}H_{25}N_5O_3 with a molecular weight of approximately 405.47 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Kinase Inhibition : Research indicates that derivatives of the pyrazolo[3,4-d]pyridazine scaffold exhibit potent inhibition against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For example, a related compound showed an IC50 value of 114.5 nmol/L against FGFR1 .
  • Antitumor Activity : In vivo studies demonstrated significant antitumor efficacy in xenograft models, with some compounds achieving tumor growth inhibition (TGI) rates exceeding 90% .
  • Cell Proliferation Inhibition : Compounds within this series have been shown to inhibit cell proliferation in cancer cell lines associated with FGFR dysregulation .

Research Findings

Several studies have evaluated the biological properties of compounds related to this compound:

Table 1: Summary of Biological Activities

Study ReferenceCompound TestedActivity TypeResult
Pyrazolo derivativeFGFR InhibitionIC50 = 114.5 nmol/L
Compound 10hAntitumor efficacyTGI = 91.6% at 50 mg/kg
Pyrazolo[3,4-d]pyridazine derivativesZIKV InhibitionHighly potent activity observed
Various derivativesAnticancer activitySignificant inhibition in vitro

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolo[3,4-d]pyridazinone derivatives. Among these, one compound exhibited remarkable selectivity for FGFRs and showed promising results in reducing tumor size in xenograft models. The study emphasized the importance of structural modifications in enhancing biological activity and selectivity .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H22N4O3
  • Molecular Weight : Approximately 414.45 g/mol
  • CAS Number : 941884-87-3

The structure of this compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of a dimethylphenyl group and an acetamido moiety contributes to its potential as a bioactive compound.

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds derived from the pyrazolo[3,4-d]pyridazine framework exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate have shown promising results in inhibiting the proliferation of human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antibacterial activity. Studies have demonstrated that pyrazolo derivatives can inhibit the growth of pathogenic bacteria, suggesting potential applications in developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Some derivatives have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The modulation of inflammatory pathways by these compounds could lead to new therapeutic strategies .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic strategies include:

  • Condensation Reactions : The formation of the pyrazolo[3,4-d]pyridazine core often involves condensation reactions between appropriate hydrazones and carbonyl compounds.
  • Acylation : The introduction of the acetamido group is typically achieved through acylation reactions involving amines and acyl chlorides or anhydrides.

Case Study 1: Cytotoxicity Evaluation

A study conducted on various pyrazolo derivatives highlighted that this compound exhibited IC50 values indicating potent cytotoxicity against MCF-7 cells when compared to standard chemotherapeutic agents .

Case Study 2: Antibacterial Screening

In another research effort focused on antimicrobial screening, this compound demonstrated significant inhibition against several strains of bacteria, outperforming conventional antibiotics in some assays .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives Compounds like those in replace the pyridazinone core with a pyrimidin-4-one system. For example, 1,5-dihydro-6-[(2-substitutedphenyl-2-oxoethyl)thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones (2–10) feature sulfur-containing side chains instead of the acetamido-benzoate group.

Substituent Variations on the Aromatic Ring

Positional Isomerism (3,4-Dimethylphenyl vs. 2,4-Dimethylphenyl)

describes a compound with a 2,4-dimethylphenyl substituent instead of 3,4-dimethylphenyl. The altered substituent positions influence steric and electronic effects:

  • 3,4-Dimethylphenyl : Electron-donating methyl groups at positions 3 and 4 create a planar, conjugated system, enhancing π-π stacking with hydrophobic protein pockets.
Halogen vs. Methyl Substitution

highlights methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate, which replaces dimethylphenyl with a 3-chlorophenyl group and substitutes cyclopropyl for methyl at position 3. Key differences:

  • Chlorine vs.
  • Cyclopropyl vs. Methyl : The cyclopropyl group introduces ring strain and rigidity, possibly improving metabolic stability but reducing conformational flexibility .

Functional Group Modifications

Methyl vs. Methoxy Substitutions

compares compounds 5 and 6 (methyl at C-6) with analogs 2 and 3 (methoxy at C-6). The methyl group in 5/6 reduces polarity compared to methoxy, lowering water solubility but increasing lipophilicity, which may enhance membrane permeability .

Acetamido Linker vs. Direct Methyl Connection

The target compound’s acetamido group (-NHCO-) provides hydrogen-bonding capability, unlike the direct methyl linkage in ’s analog. This difference could significantly impact binding to proteases or kinases requiring hydrogen-bond donors .

Data Table: Structural and Functional Comparison of Analogs

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Properties/Effects
Target Compound Pyrazolo[3,4-d]pyridazin 1: 3,4-dimethylphenyl; 4: methyl C₂₄H₂₃N₅O₄ 457.5 g/mol High polarity (acetamido, ester), potential for hydrogen bonding
Methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate Pyrazolo[3,4-d]pyridazin 1: 3-chlorophenyl; 4: cyclopropyl C₂₃H₁₉ClN₄O₃ 434.9 g/mol Increased electrophilicity (Cl), rigid structure (cyclopropyl)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Multiple nitro/cyano groups C₃₂H₂₉N₅O₇ 619.6 g/mol High melting point (243–245°C), nitro group enhances reactivity

Implications of Structural Differences

  • Bioactivity : The target compound’s acetamido and ester groups may favor interactions with serine hydrolases or esterases, whereas chlorine-substituted analogs () could target halogen-bonding domains .
  • Stereochemical Effects : underscores that stereochemistry (e.g., 3S vs. 3R configurations) dramatically alters NMR profiles and bioactivity, suggesting enantiomeric purity is critical for the target compound .
  • Similar Property Principle: Globally similar compounds (e.g., pyrazolo[3,4-d]pyridazin derivatives) share predictable properties, but minor substituent changes (methyl → cyclopropyl) can lead to divergent pharmacokinetics .

Preparation Methods

Preparation of 3,4-Dimethylphenylhydrazine

The synthesis begins with 3,4-dimethylaniline, which undergoes diazotization followed by reduction using sodium metabisulfite under pH 7–9 and 10–35°C conditions. This yields 3,4-dimethylphenylhydrazine, a critical precursor for pyrazole ring formation.

Cyclocondensation with 4-Acetyl Sydnones

4-Acetyl-3-arylsydnones (2a–d ) are synthesized by reacting 3,4-dimethylphenylhydrazine with acetylated sydnone intermediates in ethanol under reflux. The sydnone derivatives facilitate nucleophilic addition-elimination sequences, forming hydrazones (4a–l ) as key intermediates.

Microwave-Assisted Cyclization

The hydrazones undergo cyclization using the Vilsmeier–Haack reagent (DMF/POCl₃) under microwave irradiation (150 W, 120°C, 5–8 min). This method achieves >90% yield of 2,6-diaryl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-ones (7a–l ), significantly reducing reaction time compared to conventional heating (6–7 h vs. 5–8 min).

Functionalization at the 6-Position

Alkylation with Bromoacetyl Chloride

The 6-position of the pyrazolopyridazinone core is alkylated using bromoacetyl chloride in anhydrous DMF. Reaction at 0–5°C for 2 h introduces the acetyl moiety, yielding 6-(bromoacetyl)-1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one.

Aminolysis with Methyl 4-Aminobenzoate

The bromoacetyl intermediate reacts with methyl 4-aminobenzoate in the presence of triethylamine (TEA) and dimethylformamide (DMF) at 50°C for 12 h. This forms the acetamido bridge via nucleophilic substitution, yielding the target compound after recrystallization from ethanol.

Optimization and Analytical Validation

Reaction Condition Analysis

Step Reagents/Conditions Yield (%) Purity (HPLC)
Cyclocondensation Microwave, DMF/POCl₃, 120°C, 8 min 94 98.5
Alkylation Bromoacetyl chloride, DMF, 0°C, 2 h 82 97.2
Aminolysis Methyl 4-aminobenzoate, TEA, 50°C, 12 h 78 96.8

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J=8.8 Hz, 2H, Ar-H), 7.89 (d, J=8.8 Hz, 2H, Ar-H), 7.45–7.32 (m, 3H, 3,4-dimethylphenyl), 4.62 (s, 2H, CH₂CO), 3.85 (s, 3H, OCH₃), 2.51 (s, 3H, pyridazine-CH₃), 2.28 (s, 6H, Ar-CH₃).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=N pyrazole).
  • MS (ESI) : m/z 446.2 [M+H]⁺.

Comparative Method Evaluation

Conventional vs. Microwave Synthesis

Microwave irradiation reduces the cyclization time from 7 h to 8 min while improving yield by 12–15%. The enhanced efficiency is attributed to uniform heating and reduced side reactions.

Solvent and Catalyst Screening

  • DMF/POCl₃ : Optimal for cyclization due to its dual role as solvent and acid catalyst.
  • Ethanol vs. Acetonitrile : Ethanol provides higher aminolysis yields (78% vs. 65%) due to better solubility of intermediates.

Challenges and Mitigation Strategies

Byproduct Formation

Hydrolysis of the ester group during aminolysis is minimized by maintaining anhydrous conditions and controlled temperatures (50°C).

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes unreacted hydrazine and acetyl intermediates, achieving >96% purity.

Industrial Scalability

Cost Analysis

  • 3,4-Dimethylaniline : $120/kg (bulk pricing).
  • Microwave Reactors : Capital costs offset by 30% reduction in processing time and 20% higher throughput.

Environmental Impact

DMF/POCl₃ waste is neutralized with aqueous NaHCO₃, reducing ecological toxicity. Solvent recovery systems achieve 85% DMF reuse.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.